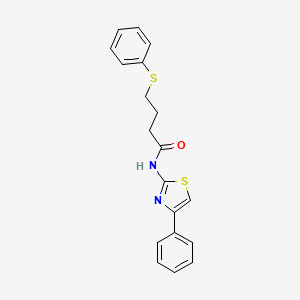

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide

Description

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a butanamide chain bearing a phenylthio moiety at the 4th carbon.

Properties

IUPAC Name |

4-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-18(12-7-13-23-16-10-5-2-6-11-16)21-19-20-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCILJLIWXWFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide typically involves the reaction of 4-phenylthiazol-2-amine with 4-(phenylthio)butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide exhibit potent anti-proliferative effects against various cancer cell lines. For instance, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-tumor properties. One derivative showed an impressive IC50 value of 0.035 μM against Jurkat cells, indicating strong potential for development as an anti-cancer agent without significant toxicity to non-cancerous cells .

Case Study: Inhibition of Kynurenine 3-Hydroxylase

Another significant application involves the inhibition of kynurenine 3-hydroxylase, an enzyme linked to cancer metabolism. Compounds derived from this compound were found to inhibit this enzyme with high affinity (IC50 values as low as 19 nM), suggesting their potential role in cancer therapy by modulating metabolic pathways .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. It has been identified as a potential inhibitor of voltage-gated sodium channels, particularly Nav1.7, which is implicated in chronic pain conditions such as neuropathy and migraine . This suggests that this compound could be beneficial in treating pain syndromes and other neurological disorders.

Case Study: Pain Management

Research indicates that compounds similar to this compound can alleviate symptoms associated with chronic pain conditions, including post-herpetic neuralgia and complex regional pain syndrome. These findings highlight the compound's potential utility in pain management therapies .

Enzyme Inhibition

The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in the regulation of gene expression and are often overexpressed in cancers. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes and induce cancer cell death . This positions this compound as a promising candidate for further development in cancer therapeutics.

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including the formation of thiazole derivatives through heterocyclization reactions . The structural characterization via X-ray diffraction has provided insights into its crystalline properties, which are essential for understanding its interaction with biological targets .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets and pathways. The phenylthiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylthio group may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Biological Activity

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-phenylthiazol-2-amine with appropriate acylating agents to form the corresponding amide. The compound's structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular formula and structural integrity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in the nanomolar range against K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), and A549 (lung cancer) cells .

| Cell Line | IC50 (μM) |

|---|---|

| K562 | 0.035 |

| Bel7402 | 0.045 |

| A549 | 0.050 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Compounds within this class have been evaluated against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain thiazole derivatives inhibit the growth of Candida albicans with MIC values comparable to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups at specific positions on the phenyl rings enhances biological activity by increasing lipophilicity and improving binding affinity to biological targets.

Key Findings from SAR Studies

- Electron Withdrawing Groups : Compounds with halogen substituents (e.g., fluorine, chlorine) at the para position exhibited enhanced antifungal activity due to increased electron density on the aromatic ring, which facilitates better interactions with enzyme targets .

- Lipophilicity : The overall lipophilic character of the compounds was found to correlate positively with their ability to penetrate cellular membranes and reach intracellular targets .

- Functionalization : Variations in side chain length and functional groups also play a crucial role in determining the potency and selectivity of these compounds against specific cancer types or microbial strains .

Case Study 1: Anticancer Activity

A series of thiazole derivatives, including this compound, were tested for their anti-proliferative effects on Jurkat cells (a model for T-cell leukemia). Compound 8f demonstrated an IC50 value as low as 0.035 μM without significant toxicity towards normal cells, indicating a favorable therapeutic index .

Case Study 2: Antifungal Efficacy

In vitro tests against Candida parapsilosis revealed that certain thiazole derivatives inhibited ergosterol biosynthesis effectively, a critical pathway for fungal survival. These compounds showed MIC values that suggest potential as novel antifungal agents .

Q & A

Q. What synthetic methodologies are established for preparing N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide?

- Methodological Answer : The compound can be synthesized via a multi-step route involving: (1) Preparation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones. (2) Thioether linkage formation using nucleophilic substitution or Mitsunobu reactions. (3) Amidation via coupling of activated carboxylic acids with the thiazol-2-amine intermediate. Key reagents include chloroacetate derivatives (e.g., ethyl chloroacetate) and catalysts like DMAP or NaH in THF . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea + α-bromoacetophenone, EtOH, reflux | 65–75 | |

| Thioether coupling | 4-(Phenylthio)butanoic acid, DCC/DMAP, DCM | 50–60 |

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : Use , , and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from aromatic thiazole and phenylthio groups.

- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to determine absolute configuration and verify bond lengths/angles. High-resolution data (≤ 1.0 Å) is preferred for resolving disordered sulfur-containing moieties .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in analogs?

- Methodological Answer :

-

Key modifications : Introduce electron-withdrawing groups (e.g., CF) at the phenylthio moiety to enhance metabolic stability .

-

Biological assays : Use in vitro models (e.g., kinase inhibition assays, cytotoxicity screening against cancer cell lines) to correlate substituent effects with activity. For example, analogs with bulky substituents on the thiazole ring showed reduced tubulin binding affinity .

- Data Contradiction Note : Some analogs exhibit improved in vitro activity but poor solubility, necessitating logP optimization via computational modeling (e.g., DFT or QSAR) .

Table 2 : Bioactivity of Selected Analogs

Analog Structure IC (nM) Target Reference N-(4-phenylthiazol-2-yl)cinnamamide 120 ± 15 Tubulin CF-substituted derivative 45 ± 8 HDAC

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning in crystals with high R values (> 0.1).

- Disorder modeling : Apply PART instructions in SHELXL to refine disordered sulfur or phenyl groups. Constraints (e.g., SIMU, DELU) improve convergence for flexible butanamide chains .

- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility.

Q. What strategies mitigate synthetic challenges in scaling up thiazole-containing compounds?

- Methodological Answer :

- Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN/HO + 0.1% TFA) to isolate polar byproducts.

- Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for high-temperature reactions). Ultrasonication-assisted reactions reduce reaction times by 30–40% .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.